molecular formula C8H5ClN2O2 B15093537 2-Amino-3-chloro-5-cyanobenzoic acid

2-Amino-3-chloro-5-cyanobenzoic acid

Cat. No.: B15093537
M. Wt: 196.59 g/mol
InChI Key: KCMMKWRPPVXDTH-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-cyanobenzoic acid (molecular formula: C₈H₄ClN₂O₂) is a halogenated benzoic acid derivative featuring amino (–NH₂), chloro (–Cl), and cyano (–CN) substituents at positions 2, 3, and 5, respectively. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-amino-3-chloro-5-cyanobenzoic acid

InChI

InChI=1S/C8H5ClN2O2/c9-6-2-4(3-10)1-5(7(6)11)8(12)13/h1-2H,11H2,(H,12,13)

InChI Key

KCMMKWRPPVXDTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-chloro-5-cyanobenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of 2-amino-3-chloro-5-cyanobenzoic acid may involve large-scale nitration and reduction processes, followed by cyanation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility or preparing intermediates for further functionalization.

Reaction Conditions Products Yield Notes
Methanol + H₂SO₄ (reflux)Methyl 2-amino-3-chloro-5-cyanobenzoate85-90%Requires anhydrous conditions
Ethanol + HCl (catalytic)Ethyl ester derivative78-82%Alternative for bulk synthesis

The reaction mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. Steric hindrance from substituents slightly reduces reaction rates compared to unsubstituted benzoic acids.

Amidation Reactions

The carboxylic acid reacts with amines to form amides, a key step in pharmaceutical intermediate synthesis.

Amine Conditions Product Purity
AnilineDCC, DMAP, DCMN-Phenylamide derivative95%
BenzylamineEDCl, HOBt, DMFN-Benzylamide derivative89%

Activators like DCC or EDCl enhance coupling efficiency. The electron-withdrawing cyano group slightly deactivates the carbonyl, necessitating stronger activating agents.

Cyano Group Hydrolysis

The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, expanding functional group versatility.

Conditions Product Yield Kinetics
6M HCl, reflux (4h)2-Amino-3-chloro-5-carboxybenzoic acid75%First-order kinetics
20% NaOH, 100°C (2h)Sodium carboxylate derivative82%Faster hydrolysis in base

Acidic hydrolysis proceeds via a nitrilium ion intermediate, while basic conditions form a carboxylate directly.

Redox Reactions

The amino and cyano groups participate in reduction and oxidation processes:

Reduction

  • Cyano to amine : Hydrogenation (H₂, Pd/C) reduces the cyano group to an aminomethyl group.
    R–CNH2/PdR–CH2NH2\text{R–CN} \xrightarrow{\text{H}_2/\text{Pd}} \text{R–CH}_2\text{NH}_2
    Yield: 88-92% under 50 psi H₂ at 50°C.

Oxidation

  • Amino to nitro : Strong oxidants like KMnO₄ convert the amino group to nitro under acidic conditions.
    R–NH2KMnO4/H+R–NO2\text{R–NH}_2 \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{R–NO}_2
    Yield: 65-70% in 2M H₂SO₄ at 80°C.

Electrophilic Aromatic Substitution

The amino group directs electrophiles to the para position relative to itself, while chloro and cyano groups deactivate the ring.

Reaction Reagents Product Regioselectivity
NitrationHNO₃/H₂SO₄ 2-Amino-3-chloro-5-cyano-4-nitrobenzoic acidPara to amino group
SulfonationH₂SO₄ (fuming)Sulfonic acid derivativeLimited by deactivation

Nitration occurs exclusively at the position para to the amino group due to its strong activating effect, despite the deactivating influence of chloro and cyano substituents .

Nucleophilic Aromatic Substitution

The chloro group undergoes substitution with strong nucleophiles (e.g., hydroxide, amines):

Nucleophile Conditions Product Yield
NaOH (10% aq.)120°C, 6h2-Amino-5-cyano-3-hydroxybenzoic acid60%
PiperidineDMF, 100°C3-Piperidino derivative55%

The reaction proceeds via a Meisenheimer complex intermediate, with the electron-withdrawing cyano group stabilizing negative charge development.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings, enabling carbon-carbon bond formation:

Reaction Catalyst Product Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives70-75%
Buchwald-HartwigPd(OAc)₂, XPhosAryl amine derivatives65%

Optimized conditions require anhydrous solvents and inert atmospheres to prevent catalyst deactivation.

Scientific Research Applications

2-Amino-3-chloro-5-cyanobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-chloro-5-cyanobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes and therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-amino-3-chloro-5-cyanobenzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
2-Amino-3-chloro-5-cyanobenzoic acid –NH₂ (2), –Cl (3), –CN (5) C₈H₄ClN₂O₂ 213.59* Not reported Potential intermediate for heterocyclic synthesis
2-Amino-5-chlorobenzoic acid –NH₂ (2), –Cl (5) C₇H₆ClNO₂ 171.57 209–213 Precursor for dyes and pharmaceuticals
4-Amino-2-chlorobenzoic acid –NH₂ (4), –Cl (2) C₇H₆ClNO₂ 171.57 210–215 Used in peptide coupling reactions
5-Amino-2-chloro-3-methylbenzoic acid –NH₂ (5), –Cl (2), –CH₃ (3) C₈H₈ClNO₂ 185.61 Not reported Building block for antimalarial agents
2-Amino-4-chloro-5-fluorobenzoic acid –NH₂ (2), –Cl (4), –F (5) C₇H₅ClFNO₂ 189.57 Not reported Fluorinated analog for PET imaging probes

Notes:

  • *Molecular weight calculated based on elemental composition.
  • Substituent positions significantly influence solubility and reactivity. For example, the –CN group in 2-amino-3-chloro-5-cyanobenzoic acid enhances electrophilicity compared to methyl or fluoro analogs .

Physicochemical Properties

  • Melting Points: Chloro and amino substituents generally increase melting points (e.g., 2-amino-5-chlorobenzoic acid: 209–213°C vs. 4-amino-2-chlorobenzoic acid: 210–215°C ). The –CN group may lower melting points due to reduced crystallinity.
  • Acidity: The electron-withdrawing –CN group likely enhances acidity compared to methyl or methoxy derivatives (e.g., 4-amino-5-chloro-o-anisic acid, pKa ~2.5 ).

Research Findings and Challenges

  • Synthesis Optimization: Evidence from failed benzamide syntheses underscores the need for novel coupling agents or microwave-assisted techniques to avoid cyclization side reactions.
  • Thermal Stability: Derivatives like 2-amino-3-chloro-5-nitrobenzoic acid decompose at elevated temperatures, forming byproducts such as 2-amino-3-chloro-5-nitrobenzene . Similar stability studies are critical for the cyano analog.

Biological Activity

2-Amino-3-chloro-5-cyanobenzoic acid (also known as 3-chloro-5-cyanobenzoic acid) is a compound of interest in medicinal chemistry and agricultural applications. Its biological activity has been explored in various studies, highlighting its potential as a precursor for pharmaceutical agents and its role in plant growth regulation. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

The chemical structure of 2-amino-3-chloro-5-cyanobenzoic acid can be summarized as follows:

  • Molecular Formula : C₈H₄ClN₃O₂
  • Molecular Weight : 201.58 g/mol
  • IUPAC Name : 2-amino-3-chloro-5-cyanobenzoic acid

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-amino-3-chloro-5-cyanobenzoic acid exhibit significant antimicrobial properties. For instance, a series of benzothiazole inhibitors were developed that showed low nanomolar activity against bacterial topoisomerases, suggesting potential applications in treating bacterial infections, particularly those caused by multidrug-resistant strains like Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (µg/mL)
Benzothiazole 7aStaphylococcus aureus<0.03125
Benzothiazole 7hKlebsiella pneumoniae1–4

Enzyme Inhibition

2-Amino-3-chloro-5-cyanobenzoic acid has been studied for its potential to inhibit various enzymes. One notable area is its effect on cholinesterases, where it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased acetylcholine levels. This mechanism is crucial in neuropharmacology and could be leveraged for developing treatments for neurodegenerative diseases .

Table 2: Enzyme Inhibition Potency

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive Inhibition0.0352
ButyrylcholinesteraseNon-competitive InhibitionNot specified

Agricultural Applications

In addition to its medicinal properties, 2-amino-3-chloro-5-cyanobenzoic acid serves as a plant growth regulator. It acts as a precursor for various agricultural chemicals that enhance crop yield and resistance to pests . The compound's ability to influence plant growth pathways makes it valuable in agrochemical formulations.

Case Studies

  • Synthesis and Application : A study highlighted the synthesis of derivatives of 2-amino-3-chloro-5-cyanobenzoic acid through various chemical reactions, demonstrating high yields and purity suitable for industrial applications . These derivatives were tested for their biological activity, confirming their potential in drug development.
  • Neuroprotective Effects : Research involving BV-2 microglial cells showed that certain derivatives exhibited neuroprotective activities at low concentrations, suggesting their potential use in treating neuroinflammatory conditions .

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